2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide
Overview
Description
2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and an oxolan-2-ylmethyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a chromene derivative and introduce the oxolan-2-ylmethyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxolan-2-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chromene core makes it a candidate for studying biological activities such as anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, influencing biological pathways. The oxolan-2-ylmethyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(oxolan-2-ylmethyl)chromene-6-sulfonamide
- 2-oxo-N-[(2R)-oxolan-2-ylmethyl]-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroquinoline-6-sulfonamide
Uniqueness
2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and oxolan-2-ylmethyl group make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-5-12-6-3-7-13-10-15(18(21)23-16(12)13)17(20)19-11-14-8-4-9-22-14/h2-3,6-7,10,14H,1,4-5,8-9,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDROZTWJVOIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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